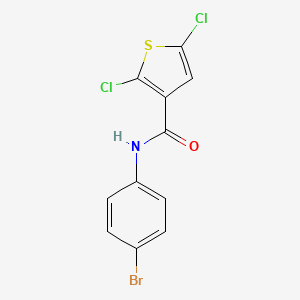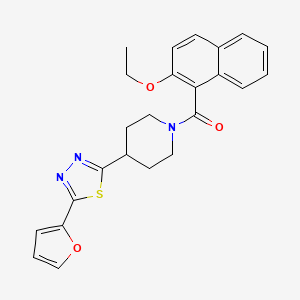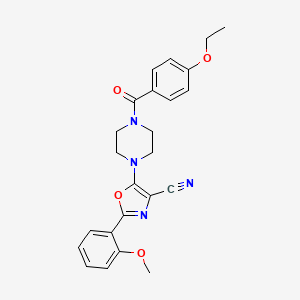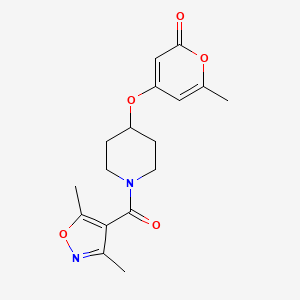
N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives
作用机制
Target of Action
Similar compounds have been studied for their pharmacological activities . For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising antimicrobial and antiproliferative activities .
Mode of Action
Molecular docking studies of similar compounds suggest that they interact with their targets in a specific manner . These interactions can lead to changes in the target, which can result in the observed biological effects.
Biochemical Pathways
Similar compounds have been shown to block the biosynthesis of certain bacterial lipids , suggesting that they may interfere with essential metabolic pathways in bacteria.
Pharmacokinetics
Similar compounds have been analyzed using hplc methods , which could provide insights into their bioavailability and other pharmacokinetic properties.
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities . These effects suggest that N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide could potentially inhibit the growth of bacteria and cancer cells.
Action Environment
Similar compounds, such as bromuron, a urea herbicide, have been shown to be persistent in soil systems depending on local conditions . This suggests that environmental factors could potentially influence the action and stability of this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide typically involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with 4-bromoaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophene derivatives, while oxidation and reduction reactions can produce different oxidation states of the thiophene ring .
科学研究应用
N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential antimicrobial and anticancer activities.
Agrochemicals: The compound can be used as a building block for the synthesis of agrochemicals with herbicidal and pesticidal properties.
相似化合物的比较
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: This compound has similar structural features and has been studied for its antimicrobial and anticancer activities.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Another compound with a 4-bromophenyl group, known for its antimicrobial and antioxidant properties.
Uniqueness
N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide is unique due to its specific combination of the thiophene ring and the 4-bromophenyl group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrCl2NOS/c12-6-1-3-7(4-2-6)15-11(16)8-5-9(13)17-10(8)14/h1-5H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPPGVXLDVWVGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(SC(=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrCl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-Chlorophenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide](/img/structure/B2996868.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2996871.png)
![N-(2-methylbut-3-yn-2-yl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide](/img/structure/B2996872.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-morpholinourea](/img/structure/B2996874.png)
![(E)-4-(Dimethylamino)-N-[[2-[(dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]but-2-enamide](/img/structure/B2996875.png)
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2996876.png)
![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2996877.png)
![5-METHYL-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}FURAN-2-CARBOXAMIDE](/img/structure/B2996878.png)

![N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2996882.png)
![1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2996883.png)
![N-(2-fluorophenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2996884.png)

